molecular formula C17H11ClO4 B14383576 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-44-6

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14383576
CAS No.: 90102-44-6
M. Wt: 314.7 g/mol
InChI Key: GQKFUNQPEOUCHO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a carboxylic acid group attached to a benzopyran ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure.

    3-Methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid: Similar core structure but lacks the chlorophenyl group.

Uniqueness

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90102-44-6

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C17H11ClO4/c1-9-14(19)11-6-4-7-12(17(20)21)16(11)22-15(9)10-5-2-3-8-13(10)18/h2-8H,1H3,(H,20,21)

InChI Key

GQKFUNQPEOUCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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